molecular formula C10H10N2O2S2 B2803229 Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 400086-10-4

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No. B2803229
M. Wt: 254.32
InChI Key: MRQUTNCNNZDITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it’s not categorized as a medicine or drug2.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone”. However, 1,3,4-thiadiazole derivatives, which are structurally similar, have been synthesized from phenylacetic acid derivatives3.



Molecular Structure Analysis

The molecular structure of “Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is not explicitly mentioned in the available resources. However, 1,3,4-thiadiazole derivatives, which are structurally similar, have been characterized by NMR spectroscopy4.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone”. However, 1,3,4-thiadiazole derivatives have been reported to possess acetylcholinesterase (AChE)-inhibition activities3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” are not explicitly mentioned in the available resources.


Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy for Cancer Treatment : A study focused on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, highlighting their significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Antimicrobial Activity

  • Antimicrobial and Antifungal Compounds : Novel classes of sulfides and sulfones were synthesized, showing significant antibacterial and antifungal activities against various microorganisms, indicating the utility of Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone derivatives in developing new antimicrobial agents (Belavagi et al., 2015).

Molecular Organization and Aggregation Studies

  • Spectroscopic Studies in Liposome Systems : Spectroscopic studies on compounds from the 1,3,4-thiadiazole group, including Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, showed that molecular organization induced by changes in phase transition in DPPC liposome systems affects fluorescence and could relate to molecular aggregation phenomena, with implications for bioactive compound delivery systems (Kluczyk et al., 2016).

Antimicrobial Activity Exploration

  • Biologically Active Substances Search : Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those similar to Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, showed sensitivity to Gram-positive and Gram-negative bacteria and exhibited antifungal activity, highlighting their potential for further studies on antimicrobial applications (Sych et al., 2019).

Future Directions

There is no specific information available on the future directions of “Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone”. However, 1,3,4-thiadiazole derivatives have shown a broad range of therapeutic activities and are the subject of considerable growing interest for designing new antitumor agents5.


properties

IUPAC Name

5-benzylsulfonyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-8-10(15-12-11-8)16(13,14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQUTNCNNZDITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.